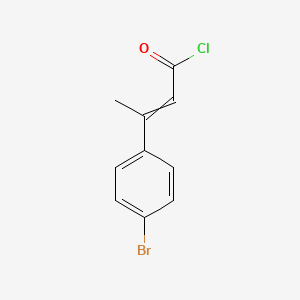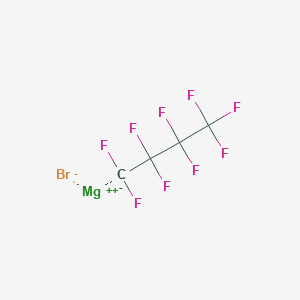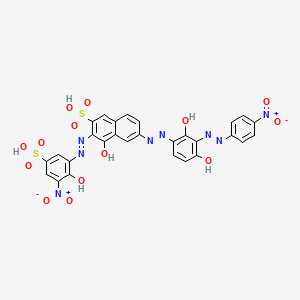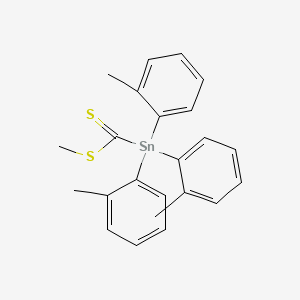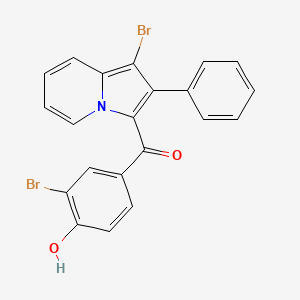![molecular formula C60H93N19O27S2 B14431868 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-75-3](/img/structure/B14431868.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tallysomycin S(sub 6b) copper complex is a biosynthetic derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycin compounds are known for their antitumor and antimicrobial activities. The copper complex form of tallysomycin S(sub 6b) enhances its biological activity, making it a promising candidate for various scientific and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S(sub 6b) copper complex involves the biosynthetic incorporation of diamines into the tallysomycin molecule through precursor amine-feeding fermentation. This process results in the formation of new tallysomycin derivatives, which are then isolated and characterized . The copper complex is formed by chelating the tallysomycin derivative with copper ions, typically resulting in a blue powder .
Industrial Production Methods: Industrial production of tallysomycin S(sub 6b) copper complex follows similar biosynthetic routes, with large-scale fermentation processes being employed to produce the glycopeptide antibiotics. The fermentation broths are then subjected to purification and isolation procedures to obtain the desired copper complex .
化学反応の分析
Types of Reactions: Tallysomycin S(sub 6b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper ions, which can act as catalysts or reactants in the processes .
Common Reagents and Conditions: Common reagents used in the reactions involving tallysomycin S(sub 6b) copper complex include oxidizing agents, reducing agents, and various ligands that can form complexes with copper ions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of tallysomycin S(sub 6b) copper complex depend on the specific reaction conditions and reagents used. These products can include modified glycopeptide structures with enhanced biological activities and new copper complexes with unique properties .
科学的研究の応用
Tallysomycin S(sub 6b) copper complex has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique coordination properties and reactivity. In industry, the compound’s antimicrobial properties make it a candidate for use in coatings and materials to prevent microbial growth .
作用機序
The mechanism of action of tallysomycin S(sub 6b) copper complex involves the generation of reactive oxygen species (ROS) and the disruption of cellular membranes. The copper ions in the complex play a crucial role in catalyzing the formation of ROS, which can cause oxidative damage to cellular components, leading to cell death . The complex also interacts with DNA and other molecular targets, disrupting essential cellular processes and pathways .
類似化合物との比較
Tallysomycin S(sub 6b) copper complex is unique compared to other similar compounds due to its specific glycopeptide structure and the presence of copper ions. Similar compounds include other tallysomycin derivatives, such as tallysomycin A and B, as well as bleomycin derivatives . The copper complex form of tallysomycin S(sub 6b) offers enhanced biological activity and unique properties that distinguish it from these related compounds .
特性
CAS番号 |
77368-75-3 |
|---|---|
分子式 |
C60H93N19O27S2 |
分子量 |
1576.6 g/mol |
IUPAC名 |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H93N19O27S2/c1-19-34(76-49(78-47(19)64)24(10-31(62)85)70-12-23(61)48(65)94)51(96)77-36(44(25-13-68-18-71-25)103-59-46(40(90)37(87)29(14-81)102-59)104-58-42(92)45(105-60(66)99)38(88)30(15-82)101-58)53(98)72-20(2)28(84)11-32(86)75-35(21(3)83)52(97)79-54(106-57-41(91)39(89)33(63)22(4)100-57)43(93)56-74-27(17-108-56)55-73-26(16-107-55)50(95)69-7-5-6-67-8-9-80/h13,16-18,20-24,28-30,33,35-46,54,57-59,67,70,80-84,87-93H,5-12,14-15,61,63H2,1-4H3,(H2,62,85)(H2,65,94)(H2,66,99)(H,68,71)(H,69,95)(H,72,98)(H,75,86)(H,77,96)(H,79,97)(H2,64,76,78) |
InChIキー |
RYKNHYOWVFSDAT-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCO)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


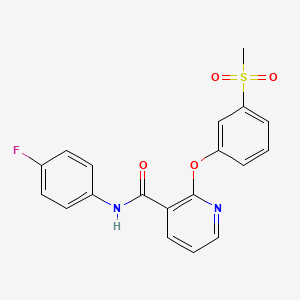
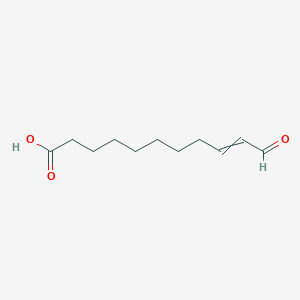
amino}butan-2-one](/img/structure/B14431802.png)
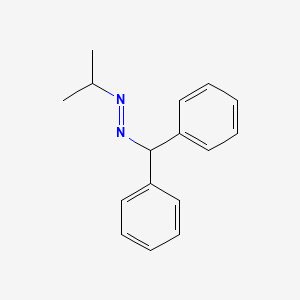
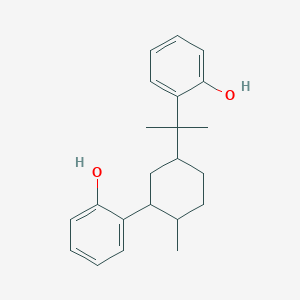
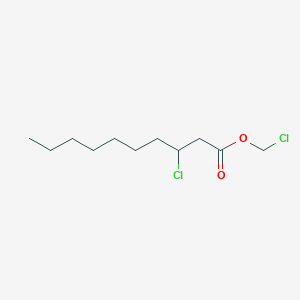
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
